molecular formula C21H22N6O6 B2903847 N-phenethyl-2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1396887-99-2

N-phenethyl-2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2903847
CAS No.: 1396887-99-2
M. Wt: 454.443
InChI Key: DVSCWIQCLJTOAA-UHFFFAOYSA-N
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Description

This compound is a small-molecule oxalate salt featuring a pyrazine-oxadiazole core linked to an azetidine ring and a phenethyl-substituted acetamide group. The oxalate counterion enhances solubility and crystallinity, which is critical for pharmaceutical formulation . Its structural uniqueness lies in the combination of a pyrazin-2-yl-substituted 1,2,4-oxadiazole and the azetidine scaffold, which are known to influence bioactivity and pharmacokinetics in medicinal chemistry.

Properties

IUPAC Name

oxalic acid;N-(2-phenylethyl)-2-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2.C2H2O4/c26-17(22-7-6-14-4-2-1-3-5-14)13-25-11-15(12-25)19-23-18(24-27-19)16-10-20-8-9-21-16;3-1(4)2(5)6/h1-5,8-10,15H,6-7,11-13H2,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSCWIQCLJTOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NCCC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-phenethyl-2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The compound consists of a phenethyl group linked to an acetamide moiety, with a pyrazinyl-substituted 1,2,4-oxadiazole as part of its structure. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been shown to be effective against various strains of bacteria and fungi. The mechanism of action is often attributed to the interference with cellular processes such as biofilm formation and gene transcription related to virulence factors .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AMRSA, E. coli10 µg/mL
Compound BCandida spp.15 µg/mL
N-phenethyl...Various Gram-positive bacteriaTBD

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to evaluate the safety profile of this compound. Results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others demonstrate enhanced cell viability under specific conditions. This duality suggests a need for further investigation into the concentration-dependent effects of the compound .

Table 2: Cytotoxicity Results on Cell Lines

Cell LineConcentration (µM)Viability (%)
L92910045
A54950110
HepG220095

The biological activity of this compound may involve modulation of key signaling pathways. Research suggests that such compounds can act as inhibitors or modulators of enzymes involved in metabolic pathways, particularly those related to lipid metabolism and inflammatory responses .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds in treating conditions such as obesity and metabolic syndrome. For example, compounds that inhibit acetyl-CoA carboxylase (ACC) have shown promise in reducing lipid accumulation in adipocytes and improving insulin sensitivity .

Case Study Summary:

  • Study on ACC Inhibition : A series of acetamides were screened for ACC inhibition and demonstrated promising dual activity against PPARs.
  • Antimicrobial Efficacy : A comparative study showed that certain oxadiazole derivatives outperformed traditional antibiotics against resistant strains.
  • Cytotoxic Evaluation : Research on L929 cells indicated that specific derivatives increased cell viability at lower concentrations while exhibiting toxicity at higher doses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name Heterocycle Core Acetamide Substituent Salt Form Molecular Weight (M+H)+ Reported Activity
Target Compound Pyrazin-2-yl-oxadiazole Phenethyl Oxalate Not reported Likely proteasome inhibition (inferred)
2-(4-Butylphenoxy)-N-isopropyl-N-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (11an) Pyrazin-2-yl-oxadiazole Isopropyl, phenoxy None 396.19 Proteasome inhibitor
N-Phenyl-2-{3-[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}acetamide oxalate Pyrimidin-2-yl-oxadiazole Phenyl Oxalate Not reported Unknown
7-[3-(diethylamino)azetidin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrazolo-pyrazine Diethylamino-azetidine None Not reported Antiproliferative (inferred)

Analysis of Structural Features and Bioactivity

Pyrazine vs. Pyrimidine Heterocycles
  • The target compound’s pyrazin-2-yl group (a six-membered ring with two nitrogen atoms at positions 1 and 4) differs from the pyrimidin-2-yl group in ’s compound (nitrogens at positions 1 and 3). Pyrazine’s electron-deficient nature may enhance π-π stacking in target binding, whereas pyrimidine’s altered nitrogen positions could alter hydrogen-bonding interactions .
Azetidine vs. Bulkier Rings
  • This may improve binding specificity to enzymes like the proteasome .
Phenethyl vs. Phenyl/Isopropyl Substituents
  • In contrast, ’s compound uses a phenoxy-isopropylamide chain, which may reduce metabolic stability due to ester-like linkages .
Salt Form
  • Both the target compound and ’s analog use oxalate salts, which improve aqueous solubility compared to freebase forms. This is advantageous for oral bioavailability .

Activity and Pharmacological Implications

  • Proteasome Inhibition : ’s compound (11an) demonstrates proteasome inhibition, suggesting that the pyrazine-oxadiazole core is critical for this activity. The target compound’s phenethyl group may further modulate potency or selectivity .
  • Antiproliferative Potential: Compounds with azetidine and heterocyclic cores (e.g., ’s pyrazolo-pyrazine derivatives) show antiproliferative effects. The target compound’s acetamide group may synergize with its heterocycles to enhance cytotoxicity .

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